molecular formula C6H11NO4S B13218235 2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid

2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid

Cat. No.: B13218235
M. Wt: 193.22 g/mol
InChI Key: DDJRZASVPPNYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid is a chemical compound with the molecular formula C6H9NO4S It is known for its unique structure, which includes an oxathiane ring and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid typically involves the reaction of oxathiane derivatives with aminoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous processes. The raw materials are sourced in bulk, and the reaction is carried out in reactors designed for high efficiency and safety. The product is then purified using techniques such as crystallization, filtration, and chromatography to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiane ring to a thiane ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiane derivatives.

    Substitution: Alkylated or acylated aminoacetic acid derivatives.

Scientific Research Applications

2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid involves its interaction with specific molecular targets. The oxathiane ring and aminoacetic acid moiety can bind to enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)propionic acid
  • 2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)butyric acid

Uniqueness

2-((4-Oxido-1,4l6-oxathian-4-ylidene)amino)acetic acid stands out due to its specific structural features, such as the oxathiane ring and the aminoacetic acid moiety. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

2-[(4-oxo-1,4-oxathian-4-ylidene)amino]acetic acid

InChI

InChI=1S/C6H11NO4S/c8-6(9)5-7-12(10)3-1-11-2-4-12/h1-5H2,(H,8,9)

InChI Key

DDJRZASVPPNYEO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=NCC(=O)O)(=O)CCO1

Origin of Product

United States

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